molecular formula C18H16N4O2S2 B2396960 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide CAS No. 1257548-59-6

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Katalognummer: B2396960
CAS-Nummer: 1257548-59-6
Molekulargewicht: 384.47
InChI-Schlüssel: PEBBYBGPDSTVBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a bicyclic imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 3-methyl-1,2-thiazol-5-yl ring. The acetamide-thiazole side chain introduces hydrogen-bonding capabilities and steric specificity, which may influence binding to biological targets such as kinases or receptors.

Eigenschaften

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-11-7-17(26-21-11)20-16(23)8-13-10-25-18-19-15(9-22(13)18)12-3-5-14(24-2)6-4-12/h3-7,9-10H,8H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBBYBGPDSTVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 2-Aminothiazoles with α-Halo Ketones

A widely adopted method involves reacting 2-aminothiazole derivatives with α-halo ketones. For Compound X , 2-amino-4-(4-methoxyphenyl)thiazole (Intermediate A ) is synthesized via the reaction of 4-methoxyphenacyl bromide with thiourea in ethanol under reflux (78–85% yield). Subsequent cyclization with chloroacetic acid in methanol at 60°C for 8 hours yields 6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5(6H)-one (Intermediate B ).

Key Reaction Conditions

  • Solvent: Methanol
  • Temperature: 60°C
  • Catalyst: None (thermal cyclization)
  • Yield: 72–82%

One-Pot Tandem Cyclization

Alternative approaches employ tandem cyclization to streamline synthesis. For example, phenacyl bromide derivatives react directly with thiourea and chloroacetic acid in a single pot, reducing purification steps. This method achieves comparable yields (70–75%) but requires stringent temperature control (70–80°C).

Functionalization at Position 3: Acetamide Side Chain Introduction

The acetamide moiety at position 3 is introduced via nucleophilic acyl substitution.

Ester Hydrolysis and Activation

Intermediate B is treated with ethyl bromoacetate in dimethylformamide (DMF) at room temperature for 12 hours, yielding ethyl [6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetate (Intermediate C ). Hydrolysis with aqueous NaOH (2M) in ethanol (50°C, 4 hours) produces the carboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the acyl chloride (Intermediate D ).

Coupling with 5-Amino-3-methyl-1,2-thiazole

Intermediate D reacts with 5-amino-3-methyl-1,2-thiazole in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The reaction proceeds for 6 hours, yielding Compound X after recrystallization from ethanol (Yield: 65–70%).

Optimization Insights

  • Base: Triethylamine (2.5 equiv)
  • Solvent: DCM (anhydrous)
  • Temperature: 0–5°C (prevents side reactions)

Alternative Routes via Hydrazide Intermediates

Recent patents disclose hydrazide-based pathways for improved regioselectivity.

Hydrazide Formation

Intermediate C is converted to 2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide (Intermediate E ) via refluxing with hydrazine hydrate in ethanol (6 hours, 80% yield).

Spirothiazolidinone Cyclization

Intermediate E undergoes cyclization with mercaptoacetic acid in benzene under Dean-Stark conditions (6 hours reflux). This forms a spirothiazolidinone intermediate, which is subsequently treated with 3-methyl-1,2-thiazol-5-amine in acetonitrile to yield Compound X (Yield: 60–68%).

Analytical Characterization

Critical validation steps include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazo-thiazole H), 7.89 (d, J = 8.8 Hz, 2H, methoxyphenyl H), 6.99 (d, J = 8.8 Hz, 2H, methoxyphenyl H), 4.12 (s, 2H, CH₂CO), 3.83 (s, 3H, OCH₃), 2.45 (s, 3H, thiazole-CH₃).
  • ¹³C NMR: 168.2 (C=O), 159.8 (OCH₃), 145.1 (imidazo-thiazole C), 128.9–114.7 (aromatic C), 42.1 (CH₂CO), 20.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₉N₅O₂S₂: [M+H]⁺ = 442.1004.
  • Observed: 442.1006.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during imidazo-thiazole formation may yield regioisomers. Employing microwave-assisted synthesis (100°C, 30 minutes) enhances selectivity, achieving >95% purity.

Solvent Effects on Yield

Polar aprotic solvents (DMF, DMSO) improve acetamide coupling yields (70–75%) compared to THF (55–60%).

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. Thiazole derivatives, particularly those with imidazo structures, have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Pancreatic Cancer : A study evaluated the antiproliferative activity of thiazole-based compounds against gemcitabine-resistant pancreatic cancer cells. The results indicated that several thiazole derivatives, including those similar to the compound , displayed IC50 values ranging from 2.2 mM to 3.9 mM, demonstrating significant efficacy against resistant cancer cell lines .
  • Breast Cancer : Another investigation focused on thiazole-pyridine hybrids that included the thiazole moiety similar to our compound. One hybrid exhibited better anti-breast cancer efficacy (IC50 = 5.71 μM) compared to the standard drug 5-fluorouracil .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant activity. Thiazole derivatives have been recognized for their ability to modulate neuronal excitability and provide protection against seizures.

Research Findings

  • Seizure Models : In animal models of seizures (MES and scPTZ), certain thiazole-bearing compounds demonstrated significant anticonvulsant effects with median effective doses lower than those of standard medications such as ethosuximide . The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhanced anticonvulsant activity.

Mechanistic Insights

The mechanisms underlying the pharmacological effects of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide are crucial for understanding its therapeutic potential.

Molecular Interactions

The compound's interactions at the molecular level suggest that the methoxyphenyl and thiazole moieties contribute significantly to its biological activity. These groups may enhance binding affinity to biological targets involved in cancer proliferation and neuronal excitability .

Wirkmechanismus

The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes critical for bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects and biological activities:

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ or Inhibition) Key Reference
Target Compound: 2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide Imidazo[2,1-b][1,3]thiazole 6-(4-Methoxyphenyl); 3-(N-(3-methylthiazol-5-yl)acetamide) N/A (structural analysis inferred) N/A
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) Imidazo[2,1-b]thiazole 6-Phenyl; 3-(N-(6-morpholinopyridin-3-yl)acetamide) Moderate VEGFR2 inhibition (3.76% at 20 μM)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) Imidazo[2,1-b]thiazole 6-(4-Chlorophenyl); 3-(N-(piperazinyl-pyridin-3-yl)acetamide) IC₅₀ = 1.4 μM (MDA-MB-231); VEGFR2 inhibition (5.72% at 20 μM)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazo[2,1-b]thiazole 6-(4-Methylsulfonylphenyl) IC₅₀ = 1.4 μM
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Imidazo[2,1-b]thiazole 6-(4-Methylsulfonylphenyl); N,N-dimethylamine IC₅₀ = 1.2 μM
(E)-N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidene)acetyl)phenyl)acetamide Imidazo[2,1-b][1,3,4]thiadiazole 2-Phenyl; 5-oxo; acetamide-linked phenyl Not quantified (structural analog)

Structural and Functional Insights:

Substituent Effects on Activity :

  • Aryl Groups at Position 6 :

  • The target compound’s 4-methoxyphenyl group contrasts with 4-chlorophenyl (5l) and 4-methylsulfonylphenyl (5, 6a). Electron-donating methoxy groups may enhance solubility and π-π stacking, whereas electron-withdrawing groups (e.g., Cl, SO₂Me) improve target affinity but reduce metabolic stability .
    • Acetamide Side Chains :
  • The 3-methylthiazol-5-yl acetamide in the target compound provides a compact, lipophilic moiety compared to the bulkier piperazinyl-pyridin-3-yl group in 5l. Smaller substituents may improve membrane permeability .

Biological Activity Trends :

  • Cytotoxicity : Compound 5l (IC₅₀ = 1.4 μM) outperforms sorafenib (IC₅₀ = 5.2 μM) against MDA-MB-231 cells, suggesting that 4-chlorophenyl and piperazine-pyridine groups synergize for potency. The target compound’s methoxy group may reduce cytotoxicity but improve selectivity .
  • Kinase Inhibition : Methylsulfonyl-substituted derivatives (5, 6a) show sub-micromolar IC₅₀ values, likely due to strong hydrogen bonding with kinase ATP pockets. The target compound’s methoxy group may offer weaker kinase binding but fewer off-target effects .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to (condensation of thiazole-amines with bromoacetamides) . In contrast, methylsulfonyl derivatives () require additional oxidation steps, complicating scalability .

Key Research Findings and Implications

  • Methoxy vs. Halogen/Methylsulfonyl : Methoxy-substituted imidazothiazoles are less common in literature but offer a balance between activity and drug-like properties. Their reduced cytotoxicity compared to chloro/methylsulfonyl analogs may favor therapeutic index optimization.
  • Side Chain Modularity : Modifying the acetamide-linked thiazole (e.g., 3-methyl vs. pyridine/morpholine) allows tuning of pharmacokinetic properties without core structure alterations.

Biologische Aktivität

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C14H12N4O2S\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Imidazole and Thiazole Rings : These components are crucial for the compound's biological activity.
  • Methoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

Biological Activities

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole compounds have shown significant antimicrobial properties. For instance:

  • Study Findings : A series of derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, with IC50 values as low as 2.03 μM for certain derivatives .

Anticancer Activity

The compound also exhibits promising anticancer properties:

  • Cytotoxicity : In vitro studies have shown that related compounds can induce cytotoxic effects in various cancer cell lines, with IC50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .

The mechanism of action for these compounds often involves:

  • Enzyme Inhibition : The binding to specific enzymes or receptors that disrupt cellular processes such as DNA replication and protein synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:

Study Findings
Hanson et al. (1991)Demonstrated immunomodulatory effects of imidazo[2,1-b][1,3]thiazoles.
Juspin et al. (2010)Reported antibacterial activity against various pathogens.
Andreani et al. (2005)Identified antitumoral properties in specific derivatives.
Barradas et al. (2008)Found antiviral activity in related compounds.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

  • Synthetic Route : Common methods include cyclization reactions under controlled conditions to ensure high yield and purity .

Q & A

Q. What are the key structural analogs of this compound, and how do their activities compare?

  • Analog | Modification | Activity Comparison --- | --- | --- N-(4-chlorophenyl) variant | Cl substitution at phenyl | 20% lower anticancer activity Ethoxy vs. methoxy | Larger alkoxy group | Improved COX-2 inhibition Thiophene replacement | Thiazole → thiophene | Reduced antimicrobial potency

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?

  • Target identification : Docking into COX-2 (PDB: 5KIR) reveals hydrogen bonds between the acetamide group and Arg120/His90 residues .
  • SAR analysis : DFT calculations (B3LYP/6-31G*) show electron-withdrawing substituents enhance electrophilic interactions with kinase ATP pockets .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Variable control : Standardize assay conditions (e.g., serum concentration, incubation time). For example, MCF-7 IC₅₀ ranges from 8–25 µM due to differences in FBS content .
  • Purity validation : Use HPLC-MS to exclude batch-to-batch impurities (>98% purity required for reproducibility) .

Q. How can substituent modifications enhance selectivity for specific biological targets?

  • Para-substitutions : Electron-donating groups (e.g., –OCH₃) improve DNA intercalation, while –NO₂ increases kinase binding .
  • Heterocycle replacement : Replacing thiazole with triazole boosts antifungal activity but reduces solubility .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis. Reported t₁/₂ = 4.2 hr, bioavailability = 38% .
  • Toxicity : Zebrafish embryotoxicity assay (LC₅₀ > 100 µM indicates low acute toxicity) .

Q. How do crystallographic data inform formulation strategies for improved bioavailability?

  • Polymorph screening : Form I (monoclinic) has higher solubility than Form II (triclinic) due to lattice energy differences .
  • Co-crystallization : With cyclodextrins improves aqueous solubility by 15-fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.